molecular formula C21H20FN3O3S B11168995 [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

Cat. No.: B11168995
M. Wt: 413.5 g/mol
InChI Key: RCJRGLORQPVHJA-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a fluorophenyl group, and a piperazine moiety with a methylsulfonyl substituent. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity, making This compound unique in its applications and properties.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

[2-(4-fluorophenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H20FN3O3S/c1-29(27,28)25-12-10-24(11-13-25)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3

InChI Key

RCJRGLORQPVHJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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